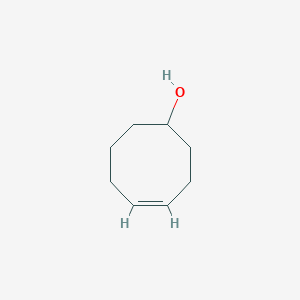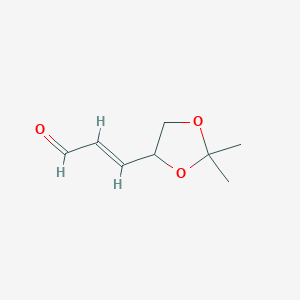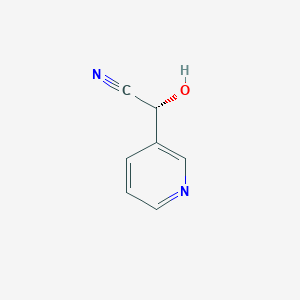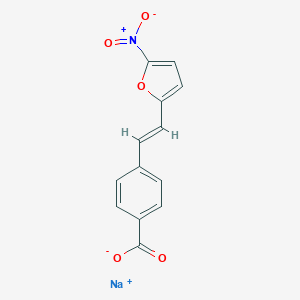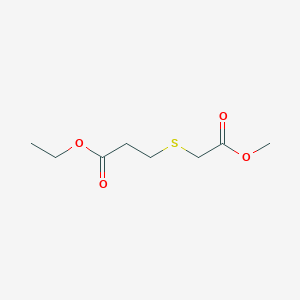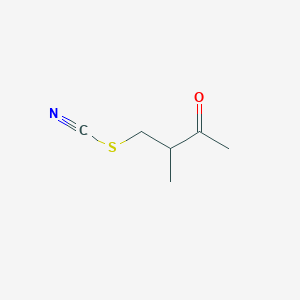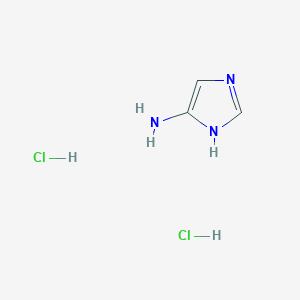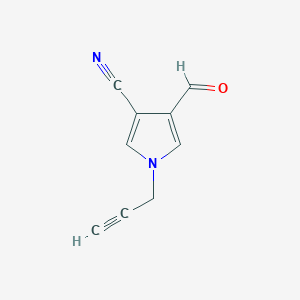![molecular formula C8H8BrNO B035170 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 105679-22-9](/img/structure/B35170.png)
7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
描述
Synthesis Analysis
The synthesis of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives involves multicomponent, diastereoselective, and environmentally friendly methodologies. For example, a green and efficient, catalyst-free synthetic strategy has been developed to construct substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine with excellent diastereoselectivity and yields through a one-pot, multicomponent approach (Kushwaha et al., 2020). Another method involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyanilines, showcasing a significant degree of stereoselectivity (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives has been thoroughly analyzed through various spectroscopic techniques, including 1H NMR, 13C NMR, and HRMS. These analyses confirm the successful synthesis and identify the specific substituents and stereochemistry of the synthesized compounds (Tian et al., 2012).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential as intermediates for further chemical transformations. For example, the Smiles rearrangement has been utilized in the synthesis of benzo[b][1,4]oxazin-3(4H)-one derivatives for antimicrobial activity testing (Fang et al., 2011).
未来方向
作用机制
Target of Action
The primary targets of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine are cancer cells . The compound has been tested for its in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
The compound interacts with its targets through a process that is yet to be fully understood. It is known that the compound exhibits remarkable anticancer activity, which is further strengthened by molecular docking studies with egfr . This suggests that the compound may interact with EGFR, a protein that plays a key role in cell growth and survival, thereby inhibiting the growth of cancer cells.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cancer cell growth . Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide . This suggests that the compound may induce cell death or inhibit cell proliferation in cancer cells.
Action Environment
The action, efficacy, and stability of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as storage conditions . For instance, the compound should be stored in an inert atmosphere at 2-8°C .
属性
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZUUGCTPRPFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592476 | |
| Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105679-22-9 | |
| Record name | 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


